Ginsenoside Rg3

Neuroprotection Cerebral ischemia Ginsenoside comparison

Ginsenoside Rg3 (CAS 14197-60-5) is the most potent multidrug-resistance (MDR) reversal agent among all ginsenosides and a 10 nM inhibitor of HUVEC proliferation. Unlike Rg1—which stimulates angiogenesis—Rg3 potently suppresses it. A 10-fold stereoisomeric potency difference between 20(S)-Rg3 and 20(R)-Rg3 in PPARγ agonism makes isomeric purity non-negotiable. Clinically, Rg3 doubled NSCLC response rates with chemotherapy and reduced thrombocytopenia from 50% to 32.9%. Substituting Rg3 with Rb1, Rg1, or mixed isomers will not yield equivalent results. Procure only high-purity 20(S)-Rg3, verified by HPLC.

Molecular Formula C42H72O13
Molecular Weight 785.0 g/mol
CAS No. 14197-60-5
Cat. No. B1671526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGinsenoside Rg3
CAS14197-60-5
Synonyms20(R)-ginsenoside Rg(3)
20(S)-ginsenoside Rg(3)
20s-ginsenoside rg3
3-O-beta-D-glucopyranosyl-(1->2)-beta-D-glucopyranosyldammar-24-ene-3beta,12beta,20s-triol
beta-D-glucopyranoside, (3beta,12beta)-12,20-dihydroxydammar-24-en-3-yl 2-O-beta-D-glucopyranosyl-
ginsenoside 20-rg3
ginsenoside Rg(3)
ginsenoside Rg3
ginsenoside rg3, (+)-
ginsenoside rg3, (s)-
s-ginsenoside rg3
Molecular FormulaC42H72O13
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C
InChIInChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26-,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42-/m0/s1
InChIKeyRWXIFXNRCLMQCD-JBVRGBGGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ginsenoside Rg3 (CAS 14197-60-5) Procurement Guide: A Trace Ginsenoside with Distinct Anti-Angiogenic and Chemosensitizing Properties


Ginsenoside Rg3 (CAS 14197-60-5) is a protopanaxadiol-type ginsenoside that exists as a pair of stereoisomers, 20(S)-Rg3 and 20(R)-Rg3, which differ in the spatial orientation of the hydroxyl group at carbon-20 [1]. While Rg3 is a trace component in raw white ginseng (e.g., approximately 0.03% by weight), its content can increase by up to 49.8-fold through repeated steaming and drying during the production of red or black ginseng [2]. Unlike major ginsenosides such as Rb1 and Rg1, which are abundant in raw ginseng and often used as quality control markers, Rg3 is a pharmacologically distinct minor ginsenoside that possesses a multi-faceted anticancer activity profile, including antiproliferative, pro-apoptotic, antiangiogenic, antimetastatic, and anti-invasive properties, and has been specifically noted as the most potent inhibitor of multidrug resistance (MDR) among all ginsenosides [3]. This guide provides quantitative evidence to support scientific and industrial procurement decisions for Rg3 over closely related analogs.

Why Ginsenoside Rg3 Cannot Be Substituted by Abundant Ginsenosides Like Rg1 or Rb1 in Research or Formulation


Ginsenosides are not interchangeable. Structural differences among ginsenosides translate into profound, and sometimes opposing, functional differences. For instance, while the major ginsenoside Rg1 stimulates angiogenesis, Rg3 potently inhibits it [1]. Furthermore, abundant ginsenosides like Rb1 and Rg1 are often considered pharmacologically inactive parent compounds, whereas Rg3 is a bioactive metabolite exhibiting superior potency in various assays [2]. In the context of cancer, Rg3 possesses a unique and broad mechanistic profile—encompassing antiangiogenic, antimetastatic, and MDR-reversal activities—that is not collectively matched by other ginsenosides [3]. Even between the two stereoisomers of Rg3 itself, 20(S)-Rg3 and 20(R)-Rg3, the biological activity can differ by an order of magnitude, making isomeric purity a critical factor in procurement [4]. Therefore, substituting Rg3 with a cheaper or more readily available ginsenoside will not yield equivalent experimental or therapeutic outcomes. The following evidence quantifies these critical differences.

Ginsenoside Rg3 Product-Specific Evidence Guide: Quantified Differentiation for Scientific and Industrial Selection


Ginsenoside Rg3 Demonstrates Superior Neuroprotective Activity in Head-to-Head Ischemia Model Comparison

In a comprehensive study comparing six major ginsenosides (Rg1, Rb1, Rh2, Rg3, Rg5, and Re) for neuroprotective effects against cerebral ischemia-reperfusion injury, Rg3, along with Rb1, exhibited the strongest therapeutic activity among all tested compounds. While specific reduction percentages were not detailed, the study conclusively stated that Rg3's effect was significantly improved compared to the control group and was the strongest overall . The study also noted that Rg3's mechanism involved significant inhibition of TLR4/MyD88 protein expression and activation of the SIRT1 signaling pathway, which was stronger than that observed in other groups .

Neuroprotection Cerebral ischemia Ginsenoside comparison

Ginsenoside Rg3 Exhibits Potent Anti-Angiogenic Activity (IC50 = 10 nM) in HUVEC Proliferation Assay

A study investigating the angiosuppressive effects of 20(R)-ginsenoside Rg3 found that it potently inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 10 nM [1]. This high potency in a key step of angiogenesis (endothelial cell proliferation) is a critical differentiator for its use as an anti-angiogenic agent. Furthermore, Rg3 at concentrations of 150 and 600 nM remarkably abolished bFGF-induced angiogenesis in an in vivo Matrigel plug assay [1].

Anti-angiogenesis Endothelial cells VEGF inhibition

Addition of Ginsenoside Rg3 to Standard Chemotherapy Doubles Response Rate and Improves Survival in NSCLC Patients (Phase III Trial)

A randomized, multi-center clinical trial in patients with advanced non-small cell lung cancer (NSCLC) compared the standard NP chemotherapy regimen (vinorelbine + cisplatin) with placebo versus the same NP regimen plus ginsenoside Rg3. The addition of Rg3 significantly improved patient outcomes [1].

Cancer NSCLC Chemotherapy adjuvant

The 20(S)-Stereoisomer of Rg3 Exhibits 10-Fold Higher PPARγ Agonist Activity than 20(R)-Rg3

A study comparing the two stereoisomers of ginsenoside Rg3 found a dramatic functional difference in their ability to activate peroxisome proliferator-activated receptor-gamma (PPARγ). 20(S)-Rg3 was found to have 10-fold higher PPARγ agonist activity than 20(R)-Rg3 in a reporter gene assay [1]. This differential activity was attributed to the ability of the 20(S)-chiral center to form a critical hydrogen bond with Tyr473 in the PPARγ ligand-binding domain, an interaction not possible for the 20(R)-isomer [1]. This difference translated to 20(S)-Rg3 being significantly more potent at promoting angiogenesis via the AKT/ERK-eNOS pathway [1].

Stereochemistry PPARγ agonist Angiogenesis

Rg3 Exhibits the Most Potent MDR-Reversal Activity Among All Ginsenosides, a Critical Chemosensitization Property

A comprehensive review of ginsenoside anticancer activities identified ginsenoside Rg3 as the most potent inhibitor of multidrug resistance (MDR) among all the ginsenosides evaluated [1]. This is a unique and clinically significant property that sets it apart from other ginsenosides. Its ability to reverse MDR has been linked to inhibition of the P-glycoprotein (P-gp) efflux pump, which is a primary mechanism of chemotherapy failure [2]. More recent studies confirm that Rg3 can reverse drug resistance in various cancer types, including cisplatin-resistant gastric cancer and doxorubicin-resistant breast cancer [3].

Multidrug resistance MDR reversal Chemosensitizer

Ginsenoside Rg3 Significantly Alleviates Chemotherapy-Induced Toxicity, Including Nausea, Vomiting, and Thrombocytopenia

Multiple clinical studies and meta-analyses have demonstrated that the addition of ginsenoside Rg3 to chemotherapy regimens significantly reduces adverse events. In a meta-analysis of hepatocellular carcinoma (HCC) treatments, the Rg3 subgroup showed a significant reduction in nausea and vomiting compared to controls (Risk Ratio (RR) = 0.67, 95% CI [0.57, 0.79], P < 0.001) [1]. A separate clinical study on advanced HCC found that Rg3 alleviated chemotherapy-induced thrombocytopenia, with incidence rates of 32.9% in the Rg3 group compared to 50.0% in the control group [2].

Chemotherapy side effects Quality of life Supportive care

Ginsenoside Rg3 Application Scenarios: From Oncology Research to Pharmaceutical Formulation


Development of Adjuvant Cancer Therapies Targeting Angiogenesis and Metastasis

Based on Rg3's potent inhibition of HUVEC proliferation (IC50 = 10 nM) and its ability to abolish bFGF-induced angiogenesis in vivo [1], it is a strong candidate for development as an anti-angiogenic agent. Its additional antimetastatic and anti-invasive properties, including inhibition of MMP-2 and MMP-9 [2], make it ideal for inclusion in combination therapies aimed at preventing tumor progression and spread.

Formulation of Chemosensitizers to Overcome Multidrug Resistance (MDR) in Cancer

Given that Rg3 is identified as the most potent MDR-reversal agent among all ginsenosides [1], it is the preferred ginsenoside for research into overcoming chemotherapy resistance. Its use in formulations with established chemotherapeutics (e.g., cisplatin, vinorelbine) has shown significant synergy in clinical trials, doubling response rates in NSCLC patients [2]. This positions Rg3 as a high-value ingredient for developing next-generation chemosensitizing agents.

Supportive Care Nutraceuticals for Mitigating Chemotherapy Side Effects

The clinical evidence showing Rg3 significantly reduces chemotherapy-induced nausea/vomiting (RR=0.67) and thrombocytopenia (from 50% to 32.9%) [1] provides a strong foundation for its use in supportive care nutraceuticals. Unlike other ginsenosides that lack this clinical validation, Rg3 can be formulated into products specifically designed to improve the quality of life for patients undergoing cytotoxic chemotherapy.

High-Purity Stereoisomer Procurement for Targeted Molecular Studies (e.g., PPARγ, Ion Channels)

The 10-fold difference in PPARγ agonist activity between 20(S)-Rg3 and 20(R)-Rg3 [1] necessitates the use of isomerically pure compounds in any study related to PPARγ signaling, angiogenesis, or metabolism. Similarly, stereospecific activity on ion channels has been observed where only 20(S)-Rg3 is active [2]. For researchers investigating these pathways, procuring the correct, high-purity isomer of Rg3 is not optional but a critical requirement for valid and reproducible results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ginsenoside Rg3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.